molecular formula C9H16BrNO B1404392 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one CAS No. 13973-69-8

2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one

Cat. No. B1404392
CAS RN: 13973-69-8
M. Wt: 234.13 g/mol
InChI Key: COOYFNIWDZJKJL-UHFFFAOYSA-N
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Description

“2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H16BrNO. It has a molecular weight of 234.14 . The IUPAC name for this compound is 1-(2-bromo-2-methylpropanoyl)piperidine .


Molecular Structure Analysis

The InChI code for “2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one” is 1S/C9H16BrNO/c1-9(2,10)8(12)11-6-4-3-5-7-11/h3-7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one” should be stored at a temperature between 28 C .

Scientific Research Applications

Antidepressant-like Effects

The chemical synthesis of 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one derivatives has been explored for potential antidepressant applications. A study demonstrated the antidepressant-like effects of these compounds using the forced swimming test (FST), an experimental model of depression in mice. Significant antidepressant-like effects were observed, highlighting the compound's potential in this field (Köksal & Bilge, 2007).

Cardiovascular Actions

Research comparing the cardiovascular actions of various non-depolarizing neuromuscular blocking agents, including 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one derivatives, indicated significant advantages. The compound, in contrast to others, did not impact heart rate, arterial pressure, or autonomic ganglia, suggesting safer cardiovascular profiles during clinical use (Marshall et al., 1982).

Anticonvulsant Agent

The compound has been incorporated into the synthesis of novel anticonvulsants. N-substituted 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated, with certain derivatives showing high potency comparable to existing anticonvulsant agents, suggesting its utility in this domain (Gitto et al., 2006).

Neuroinflammation Imaging

A derivative of 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one was used to develop a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This is particularly relevant in the study and treatment of neurodegenerative diseases like Alzheimer's (Lee et al., 2022).

properties

IUPAC Name

2-bromo-2-methyl-1-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-9(2,10)8(12)11-6-4-3-5-7-11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOYFNIWDZJKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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